molecular formula C15H18O3 B101275 (5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione CAS No. 17335-57-8

(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione

Cat. No.: B101275
CAS No.: 17335-57-8
M. Wt: 246.3 g/mol
InChI Key: FXAHVYFDNKHXBM-BWUZBNCSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Metasantonin is a compound known for its unique stereochemistry and molecular structureThe compound is characterized by its cis-A/B ring fusion and the presence of two independent α,β-unsaturated ketone chromophores .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Metasantonin can be synthesized through several routes. One common method involves the reduction of santonene to produce (5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione. The reduction process typically uses reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reduction processes. These processes often involve the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Gamma-Metasantonin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ketone chromophores play a crucial role in its biological activities. These chromophores can interact with nucleophiles in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Gamma-Metasantonin is unique due to its specific stereochemistry and molecular structure. Similar compounds include:

    Santonene: The precursor to (5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione.

    Dihydro-(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione: A reduced form of this compound.

    Tetrahydro-(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione: Another reduced form with different stereochemistry.

These compounds share some structural similarities but differ in their chemical properties and biological activities.

Properties

CAS No.

17335-57-8

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9,12-13H,4,6H2,1-3H3/t9-,12+,13-,15+/m1/s1

InChI Key

FXAHVYFDNKHXBM-BWUZBNCSSA-N

SMILES

CC1C2C3C(=C(C(=O)O3)C)CCC2(C=CC1=O)C

Isomeric SMILES

C[C@H]1[C@H]2[C@H]3C(=C(C(=O)O3)C)CC[C@]2(C=CC1=O)C

Canonical SMILES

CC1C2C3C(=C(C(=O)O3)C)CCC2(C=CC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.